molecular formula C21H28N2O3 B1222082 Isoxazole, 5-[7-[4-[(4S)-4,5-dihydro-4-methyl-2-oxazolyl]phenoxy]heptyl]-3-methyl- CAS No. 98102-61-5

Isoxazole, 5-[7-[4-[(4S)-4,5-dihydro-4-methyl-2-oxazolyl]phenoxy]heptyl]-3-methyl-

Cat. No. B1222082
CAS RN: 98102-61-5
M. Wt: 356.5 g/mol
InChI Key: NEAZMARKCJKUMF-KRWDZBQOSA-N
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Description

This compound is a solid and belongs to the class of phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene ring . It is also known as (S)-5-(7-(4-(4-Ethyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methylisoxazole .


Synthesis Analysis

Isoxazole can be synthesized via a variety of methods. One of the common methods is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety commonly found in many commercially available drugs . The chemical formula of this compound is C20H26N2O3 .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse. For instance, 4-iodoisoxazoles can undergo various palladium-catalyzed reactions to yield 3,4,5-trisubstituted isoxazoles . A thermally promoted cycloaddition between alkynyliodides and nitrile oxides offers excellent regioselectivity and a broad scope with respect to both starting materials .


Physical And Chemical Properties Analysis

This compound is a solid . It has an average weight of 342.432 and a monoisotopic weight of 342.194342708 .

Safety And Hazards

The safety and hazards of this compound are not available .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .

properties

IUPAC Name

3-methyl-5-[7-[4-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-16-14-20(26-23-16)8-6-4-3-5-7-13-24-19-11-9-18(10-12-19)21-22-17(2)15-25-21/h9-12,14,17H,3-8,13,15H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAZMARKCJKUMF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40913448
Record name 3-Methyl-5-{7-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl}-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(7-(5-Hydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole

CAS RN

98102-61-5
Record name Win 52084
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098102615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-{7-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl}-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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